6-Amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

CAS No.: 74838-72-5

Cat. No.: VC17319333

Molecular Formula: C15H15N3O3

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74838-72-5 |

|---|---|

| Molecular Formula | C15H15N3O3 |

| Molecular Weight | 285.30 g/mol |

| IUPAC Name | 6-amino-1,3-dimethyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C15H15N3O3/c1-17-13(16)12(14(20)18(2)15(17)21)11(19)9-8-10-6-4-3-5-7-10/h3-9H,16H2,1-2H3/b9-8+ |

| Standard InChI Key | LLPZZUJHRJYPDI-CMDGGOBGSA-N |

| Isomeric SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=O)/C=C/C2=CC=CC=C2)N |

| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=O)C=CC2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

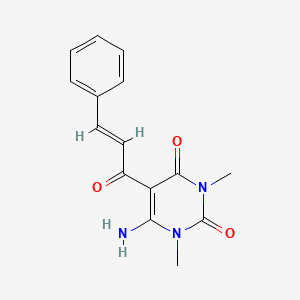

The compound’s IUPAC name, 6-amino-1,3-dimethyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione, reflects its intricate substitution pattern. The pyrimidine ring is functionalized at the 1 and 3 positions with methyl groups, while the 5-position hosts a cinnamoyl group in the (E)-configuration. The amino group at the 6-position introduces potential hydrogen-bonding interactions, which are critical for biological activity.

Key Structural Features:

-

Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Cinnamoyl substituent: A propenoyl group linked to a phenyl ring, contributing hydrophobicity and π-π stacking potential.

-

Methyl and amino groups: Enhance solubility and reactivity, respectively.

Physical Properties

While direct measurements for this compound are scarce, analogous pyrimidine derivatives offer comparative insights. For example, 6-amino-1,3-dimethyluracil (CAS 6642-31-5), a structurally related compound, has a melting point of 295°C and a water solubility of 7.06 g/L at 25°C . The cinnamoyl group in 6-amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione likely reduces aqueous solubility due to increased hydrophobicity, though experimental validation is needed.

Table 1: Comparative Physicochemical Data

| Property | 6-Amino-5-cinnamoyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 6-Amino-1,3-dimethyluracil |

|---|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₃ | C₆H₉N₃O₂ |

| Molecular Weight (g/mol) | 285.30 | 155.15 |

| Melting Point | Not reported | 295°C |

| Water Solubility | Estimated low | 7.06 g/L |

Synthesis and Reaction Pathways

Synthetic Strategies

-

Formation of the pyrimidine core: Condensation of dimethylurea with a β-keto ester to form 1,3-dimethyluracil.

-

Introduction of the amino group: Nitration followed by reduction or direct amination at the 6-position.

-

Cinnamoylation: Acylation at the 5-position using cinnamoyl chloride under basic conditions .

A related synthesis for 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione involves refluxing with hydrogen chloride and sodium methoxide in methanol, yielding an 80% product . Adapting this method for cinnamoyl incorporation would require careful optimization to prevent side reactions.

Challenges and Optimization

-

Regioselectivity: Ensuring substitution occurs exclusively at the 5-position.

-

Steric hindrance: The bulky cinnamoyl group may necessitate elevated temperatures or catalysts.

-

Purification: Chromatographic techniques may be required due to the compound’s polarity and hydrophobicity.

Research Gaps and Future Directions

Priority Areas for Investigation

-

Synthetic optimization: Developing reproducible methods for large-scale production.

-

Biological screening: Testing against cancer cell lines, microbial strains, and enzymatic targets.

-

Structural modification: Exploring substituent effects on activity and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume